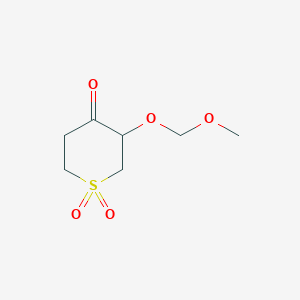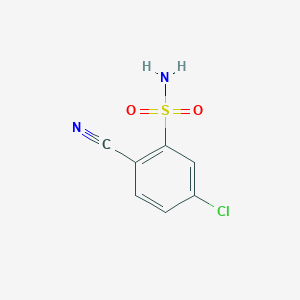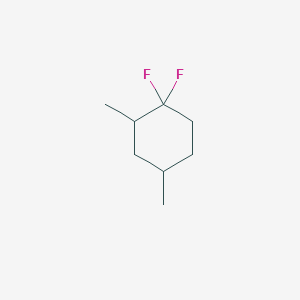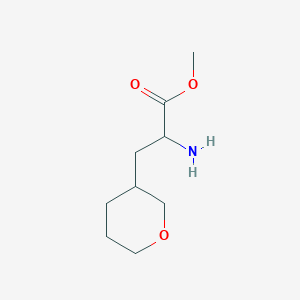
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound It features a thiane ring, which is a six-membered ring containing one sulfur atom, with three oxygen atoms attached at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced to the thiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar in structure but with a butanoic acid backbone instead of a thiane ring.
Methoxymethyl ether derivatives: Compounds with similar methoxymethyl groups but different core structures.
Uniqueness
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is unique due to its combination of a thiane ring and methoxymethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(methoxymethoxy)-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O5S/c1-11-5-12-7-4-13(9,10)3-2-6(7)8/h7H,2-5H2,1H3 |
InChI Key |
ZDIZOFJMDIQJEY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13208875.png)
![(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine](/img/structure/B13208877.png)

![2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13208889.png)


![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
![5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)


![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)

